Cas no 212078-70-1 ((6-Fluorobenzo[b]thiophen-2-yl)methanol)
![(6-Fluorobenzo[b]thiophen-2-yl)methanol structure](https://www.kuujia.com/scimg/cas/212078-70-1x500.png)
(6-Fluorobenzo[b]thiophen-2-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (6-fluorobenzo[b]thiophen-2-yl)methanol
- (6-Fluoro-benzo[b]thiophen-2-yl)-methanol
- Benzo[b]thiophene-2-methanol, 6-fluoro-
- (6-Fluorobenzo[b]thiophen-2-yl)methanol
-
- Inchi: 1S/C9H7FOS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,11H,5H2
- InChI Key: QOLYISVQGDZBHS-UHFFFAOYSA-N
- SMILES: S1C(CO)=CC2C=CC(=CC1=2)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 165
- Topological Polar Surface Area: 48.5
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 327.6±27.0 °C at 760 mmHg
- Flash Point: 151.9±23.7 °C
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
(6-Fluorobenzo[b]thiophen-2-yl)methanol Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(6-Fluorobenzo[b]thiophen-2-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC446114-1g |
(6-Fluorobenzo[b]thiophen-2-yl)methanol |
212078-70-1 | 90+% | 1g |
£182.00 | 2023-09-01 | |
abcr | AB386785-5g |
(6-Fluoro-benzo[b]thiophen-2-yl)-methanol, 90%; . |
212078-70-1 | 90% | 5g |
€930.60 | 2025-02-18 | |
abcr | AB386785-10g |
(6-Fluoro-benzo[b]thiophen-2-yl)-methanol, 90%; . |
212078-70-1 | 90% | 10g |
€1626.80 | 2025-02-18 | |
abcr | AB386785-1g |
(6-Fluoro-benzo[b]thiophen-2-yl)-methanol, 90%; . |
212078-70-1 | 90% | 1g |
€311.30 | 2025-02-18 |
(6-Fluorobenzo[b]thiophen-2-yl)methanol Related Literature
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Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
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Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
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Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
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Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
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T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
Additional information on (6-Fluorobenzo[b]thiophen-2-yl)methanol
(6-Fluorobenzo[b]thiophen-2-yl)methanol (CAS No. 212078-70-1): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry
(6-Fluorobenzo[b]thiophen-2-yl)methanol (CAS No. 212078-70-1) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, also known as 6-fluorobenzothiophene-2-methanol, is characterized by a benzothiophene core with a fluorine substituent at the 6-position and a hydroxymethyl group at the 2-position. The combination of these functional groups imparts distinct chemical and biological properties that make it an attractive candidate for various research and development activities.
The structure of (6-Fluorobenzo[b]thiophen-2-yl)methanol can be represented as follows:
The benzothiophene scaffold is a well-known heterocyclic system that has been extensively studied for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The introduction of a fluorine atom at the 6-position enhances the lipophilicity and metabolic stability of the molecule, while the hydroxymethyl group provides a reactive site for further chemical modifications, such as esterification or etherification.
Recent research has highlighted the potential of (6-Fluorobenzo[b]thiophen-2-yl)methanol in various therapeutic areas. For instance, studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been reported to have cytotoxic activity against several cancer cell lines, making it a promising lead compound for the development of novel anticancer agents.
In the context of drug discovery, the structural flexibility and chemical reactivity of (6-Fluorobenzo[b]thiophen-2-yl)methanol have facilitated its use as a building block in combinatorial chemistry and high-throughput screening assays. Researchers have utilized this compound to generate libraries of derivatives with enhanced pharmacological profiles, including improved potency, selectivity, and pharmacokinetic properties.
One notable application of (6-Fluorobenzo[b]thiophen-2-yl)methanol is in the development of inhibitors for specific protein targets involved in disease pathways. For example, it has been used to design inhibitors of kinases, which are key enzymes implicated in signal transduction processes and are often dysregulated in cancer and other diseases. The ability to fine-tune the structure through strategic modifications has allowed researchers to optimize the binding affinity and selectivity of these inhibitors.
Beyond its direct therapeutic applications, (6-Fluorobenzo[b]thiophen-2-yl)methanol has also found utility as a tool compound in biochemical studies. Its unique spectroscopic properties make it suitable for use in fluorescence-based assays, where it can serve as a probe to monitor cellular processes or interactions between biomolecules. This versatility has made it an invaluable resource for both academic and industrial laboratories engaged in fundamental research and drug discovery efforts.
In conclusion, (6-Fluorobenzo[b]thiophen-2-yl)methanol (CAS No. 212078-70-1) is a multifaceted compound with significant potential in medicinal chemistry. Its structural characteristics and biological activities position it as a valuable starting point for the development of novel therapeutic agents and research tools. As ongoing studies continue to uncover new insights into its properties and applications, this compound is likely to remain at the forefront of chemical biology and drug discovery efforts.
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